(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate
Overview
Description
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate is a chiral amino acid ester with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its ethyl ester group, amino group, hydroxyl group, and phenyl ring, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-phenylalanine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic resolution techniques to obtain the desired enantiomer. Enzymes such as lipases can be used to selectively esterify the amino acid, providing high enantiomeric purity. Additionally, large-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acid esters.
Scientific Research Applications
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis. It is also used in the development of peptide-based drugs.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also modulate signaling pathways by binding to receptors, influencing cellular processes such as neurotransmission and metabolic regulation.
Comparison with Similar Compounds
(S)-Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the ethyl ester group.
Ethyl 2-amino-3-hydroxy-3-(4-hydroxyphenyl)propanoate: A derivative with a hydroxyl group on the phenyl ring, offering different reactivity and biological properties.
Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate: A compound with a methoxy group on the phenyl ring, used in the synthesis of various pharmaceuticals.
Uniqueness: (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its chiral nature and ability to participate in a wide range of reactions make it a valuable intermediate in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUYHYDTFXMONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328315, DTXSID601297672 | |
Record name | ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Hydroxyphenylalanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40682-56-2, 42267-16-3 | |
Record name | β-Hydroxyphenylalanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40682-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-3-hydroxy-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-Hydroxyphenylalanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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